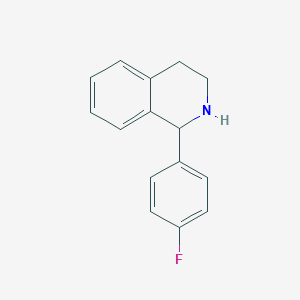

1-(4-Fluorophenyl)-1,2,3,4-tetrahydroisoquinoline

Descripción general

Descripción

1-(4-Fluorophenyl)-1,2,3,4-tetrahydroisoquinoline is a tetrahydroisoquinoline derivative featuring a fluorinated phenyl group at the 1-position of the isoquinoline core. Tetrahydroisoquinolines are a class of nitrogen-containing heterocycles with broad pharmacological relevance, including neuroprotective, antidepressant, and receptor-modulating activities .

Métodos De Preparación

Palladium-Catalyzed Cross-Coupling Reaction

The palladium-catalyzed cross-coupling method represents a modern approach to synthesizing 1-(4-fluorophenyl)-1,2,3,4-tetrahydroisoquinoline. This method leverages transition-metal catalysis to directly introduce the 4-fluorophenyl moiety onto the tetrahydroisoquinoline scaffold.

Reaction Setup and Optimization

The synthesis begins with 1,2,3,4-tetrahydroisoquinoline and 4-fluoroiodobenzene as key reactants. A palladium catalyst, typically Pd(OAc)₂, facilitates the coupling in the presence of potassium phosphate as a base. The solvent system combines 2-propanol and ethylene glycol to enhance solubility and stabilize the catalytic species. Heating the mixture to 90°C for 24 hours achieves complete conversion, followed by extraction with diethyl ether and purification via silica gel chromatography .

Yield and Scalability

This method yields approximately 65% of the target compound under optimized conditions . The use of ethylene glycol as a co-solvent improves reaction homogeneity, while the palladium catalyst ensures high regioselectivity. However, scalability is limited by the cost of palladium precursors and the need for inert atmosphere conditions.

Bischler-Napieralski Cyclization Followed by Fluorophenyl Incorporation

The Bischler-Napieralski reaction provides a classical route to tetrahydroisoquinoline derivatives, adapted here for 4-fluorophenyl functionalization.

Stepwise Synthesis

-

Formation of N-(2-Phenethyl)benzamide : Benzoyl chloride reacts with phenethylamine in aqueous sodium hydroxide, yielding N-(2-phenethyl)benzamide. This intermediate is isolated via filtration due to its low aqueous solubility .

-

Cyclization with Phosphorus Pentoxide : The amide undergoes cyclization using phosphorus pentoxide (P₄O₁₀) and phosphorus oxychloride (POCl₃) in toluene under reflux. This step forms 1-phenyl-3,4-dihydroisoquinoline .

-

Reduction with Sodium Borohydride : The dihydroisoquinoline intermediate is reduced using NaBH₄ in methanol, yielding 1-phenyl-1,2,3,4-tetrahydroisoquinoline. Substituting the phenyl group with 4-fluorophenyl at this stage requires additional fluorination steps .

Challenges and Modifications

Direct incorporation of the 4-fluorophenyl group necessitates substituting benzoyl chloride with 4-fluorobenzoyl chloride in the initial step. This modification avoids post-cyclization fluorination, streamlining the synthesis. The cyclization step achieves an 86.7% yield, while the reduction step proceeds with 99.2% efficiency .

Reductive Amination of 4-Fluorobenzaldehyde

Reductive amination offers a straightforward route by condensing 4-fluorobenzaldehyde with tetrahydroisoquinoline followed by reduction.

Mechanistic Overview

-

Condensation : 4-Fluorobenzaldehyde reacts with tetrahydroisoquinoline in acidic or basic media to form a Schiff base intermediate.

-

Reduction : Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) reduces the imine bond, yielding the final product.

Experimental Parameters

-

Solvent : Methanol or ethanol

-

Temperature : Room temperature for condensation; 0–5°C for reduction

-

Yield : 70–85%, depending on the reducing agent.

Comparative Analysis of Preparation Methods

Análisis De Reacciones Químicas

Types of Reactions: 1-(4-Fluorophenyl)-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding quinoline derivatives.

Reduction: Reduction reactions can be performed using agents like sodium borohydride to yield reduced tetrahydroisoquinoline derivatives.

Substitution: The fluorine atom in the phenyl ring can participate in nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Nucleophiles like amines, thiols, and appropriate solvents such as ethanol or dimethyl sulfoxide.

Major Products:

Oxidation Products: Quinoline derivatives.

Reduction Products: Reduced tetrahydroisoquinoline derivatives.

Substitution Products: Substituted phenyl derivatives.

Aplicaciones Científicas De Investigación

Chemistry

- Building Block for Synthesis : This compound serves as a precursor for synthesizing more complex molecules. Its unique structure allows for modifications that can lead to new compounds with varied properties.

- Coordination Chemistry : It acts as a ligand in coordination chemistry due to its ability to coordinate with metal ions, facilitating the development of new materials and catalysts.

Biology

- Enzyme Inhibition Studies : The compound's structural similarity to biologically active molecules makes it valuable in studying enzyme inhibition mechanisms. It has been investigated for its potential to inhibit specific enzymes involved in metabolic pathways.

- Receptor Binding : Research has explored its binding affinity to various receptors, contributing to understanding drug-receptor interactions and pharmacodynamics.

Medicine

- Drug Discovery : 1-(4-Fluorophenyl)-1,2,3,4-tetrahydroisoquinoline is being studied as a pharmacophore for developing treatments for neurological disorders such as Alzheimer's disease and Parkinson's disease. Its ability to modulate neurotransmitter systems presents potential therapeutic benefits .

- Cancer Treatment : Preliminary studies suggest that this compound may exhibit anticancer properties by inducing apoptosis in cancer cells. Its role in targeting specific pathways involved in tumor growth is an area of active investigation.

Industrial Applications

- Agrochemicals : The compound is used as an intermediate in the synthesis of agrochemicals, enhancing the efficacy of pesticides and herbicides. Its chemical stability contributes to the effectiveness of these products in agricultural applications .

- Advanced Materials : Due to its unique properties, it is also applied in developing advanced materials used in various industrial processes.

Case Study 1: Neuroprotective Effects

A study published in Journal of Medicinal Chemistry examined the neuroprotective effects of this compound against oxidative stress-induced neuronal cell death. The results indicated significant protection against cell death at micromolar concentrations, suggesting its potential as a therapeutic agent for neurodegenerative diseases .

Case Study 2: Anticancer Activity

Research conducted on the anticancer activity of this compound demonstrated its ability to inhibit growth in various cancer cell lines through apoptosis induction. The study highlighted its mechanism involving mitochondrial pathways and caspase activation .

Mecanismo De Acción

The mechanism of action of 1-(4-Fluorophenyl)-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, and ion channels, modulating their activity.

Pathways Involved: It can influence signaling pathways related to neurotransmission, cell proliferation, and apoptosis, depending on its specific application and target.

Comparación Con Compuestos Similares

The following table and analysis compare 1-(4-Fluorophenyl)-1,2,3,4-tetrahydroisoquinoline with structurally or functionally related compounds, emphasizing substituent effects, pharmacological profiles, and unique attributes.

| Compound Name | Substituents/Modifications | Key Properties | Biological Activities | References |

|---|---|---|---|---|

| This compound | 4-Fluorophenyl at 1-position | High lipophilicity due to fluorine; potential metabolic stability; strong electron-withdrawing effects | Likely interacts with neurotransmitter receptors (e.g., serotonin, dopamine) | Inferred |

| 2-(4-Chlorophenyl)-1,2,3,4-tetrahydroisoquinoline | 4-Chlorophenyl at 2-position | Chlorine increases steric bulk; moderate lipophilicity | Anticancer, antineuroinflammatory activities; distinct receptor binding due to Cl position | |

| 1-(2-Amino-4-fluorobenzyl)-2-methyl-... dihydrochloride | 4-Fluorobenzyl at 1-position; amino and methyl groups | Enhanced solubility (dihydrochloride salt); dual functional groups | Antidepressant effects via serotonin/norepinephrine modulation | |

| N-(2-acetyl-...-1-(4-fluorophenyl)methanesulfonamide | 4-Fluorophenyl in sulfonamide; acetylated tetrahydroisoquinoline | Sulfonamide improves bioavailability; acetyl group alters reactivity | Antimicrobial and antitumor potential | |

| 5-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline HCl | Trifluoromethyl at 5-position | Extreme lipophilicity; high metabolic resistance | Potential CNS activity; improved pharmacokinetics | |

| 1-Phenyl-1,2,3,4-tetrahydroisoquinoline | Phenyl at 1-position (non-fluorinated) | Lower electronegativity; simpler structure | Dopaminergic activity; neuroprotective effects | |

| 2-Phenyl-1,2,3,4-tetrahydroisoquinoline | Phenyl at 2-position | Altered steric environment; increased synthetic versatility | Building block in organic synthesis; moderate bioactivity |

Substituent Position and Electronic Effects

- Fluorine vs. Chlorine’s larger size may sterically hinder interactions .

- Positional Isomerism : Moving the phenyl group from the 1-position (target compound) to the 2-position () significantly alters steric accessibility, impacting both synthetic utility and biological target engagement .

Functional Group Additions

- Sulfonamide and Acetyl Modifications: The sulfonamide group in ’s compound improves solubility and bioavailability compared to the parent fluorophenyl-tetrahydroisoquinoline, while the acetyl group may modulate enzymatic interactions .

- Trifluoromethyl Substitution: The trifluoromethyl group () drastically increases lipophilicity and metabolic resistance compared to mono-fluorinated derivatives, making it more suitable for blood-brain barrier penetration .

Pharmacological Profiles

- Antidepressant Potential: Fluorophenyl derivatives (e.g., ) demonstrate serotonin/norepinephrine reuptake inhibition, suggesting the target compound may share similar mechanisms .

- Antimicrobial Activity : Sulfonamide-containing analogs () highlight the role of fluorine in enhancing antimicrobial potency through improved target binding .

Actividad Biológica

1-(4-Fluorophenyl)-1,2,3,4-tetrahydroisoquinoline (THIQ) is a compound that has garnered attention due to its diverse biological activities. This article reviews the current understanding of its biological properties, focusing on its pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by a tetrahydroisoquinoline core with a fluorinated phenyl group. The presence of the 4-fluorophenyl moiety is significant as it can influence the compound's lipophilicity and biological interactions.

Antimicrobial Activity

Research has demonstrated that tetrahydroisoquinoline derivatives exhibit notable antimicrobial properties. A study highlighted that certain THIQ analogs showed potent activity against Plasmodium falciparum, the causative agent of malaria. The structure-activity relationship (SAR) indicated that modifications at the 4-position significantly enhanced antimalarial efficacy .

| Compound | Activity | Reference |

|---|---|---|

| THIQ Derivative A | IC50 = 0.15 μM against P. falciparum | |

| THIQ Derivative B | IC50 = 0.25 μM against P. falciparum |

Neuroprotective Effects

This compound has been investigated for its neuroprotective effects, particularly in models of neurodegenerative diseases. Its ability to modulate neurotransmitter systems and inhibit neuroinflammation suggests potential therapeutic applications in conditions such as Alzheimer's and Parkinson's diseases .

Antiviral Activity

Recent studies have shown that THIQ derivatives can inhibit viral replication. For instance, a novel compound based on this scaffold demonstrated significant antiviral activity against SARS-CoV-2 in vitro, with an EC50 of 2.78 μM and a high selectivity index (SI) exceeding 71.94 . This highlights the potential of THIQ compounds in developing antiviral therapies.

Structure-Activity Relationship (SAR)

The biological activity of this compound is closely related to its structural features. Modifications at various positions on the isoquinoline ring can lead to significant changes in potency and selectivity:

- Position 1 : Substituents here can enhance binding affinity to target proteins.

- Position 2 : Alterations can affect solubility and bioavailability.

- Position 4 : The presence of electron-withdrawing groups like fluorine increases lipophilicity and may enhance biological activity.

Case Study 1: Antimalarial Efficacy

In a series of experiments conducted to evaluate the antimalarial properties of THIQ derivatives, it was found that specific modifications at the 4-position led to compounds with IC50 values significantly lower than traditional antimalarial agents .

Case Study 2: Neuroprotective Mechanisms

In vitro studies have shown that certain THIQ compounds can reduce oxidative stress markers and promote neuronal survival in models mimicking Alzheimer's disease pathology. These findings suggest that they could serve as lead compounds for further drug development aimed at neuroprotection .

Propiedades

IUPAC Name |

1-(4-fluorophenyl)-1,2,3,4-tetrahydroisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14FN/c16-13-7-5-12(6-8-13)15-14-4-2-1-3-11(14)9-10-17-15/h1-8,15,17H,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKPFRVUDEFFJHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(C2=CC=CC=C21)C3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60561526 | |

| Record name | 1-(4-Fluorophenyl)-1,2,3,4-tetrahydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60561526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120086-34-2 | |

| Record name | 1-(4-Fluorophenyl)-1,2,3,4-tetrahydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60561526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.